3-(Methylsulfanyl)-8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridine

Synthetic chemistry Heterocycle functionalization Process yield

Serve as a critical, high-purity reference standard for triazolopyridine sulfonamide research. Its dual 3-methylsulfanyl and 8-morpholinylsulfonyl groups uniquely modulate solubility and hydrogen-bonding capacity, unlike the unmethylated thiolate (CAS 74186-36-0) or des-sulfonamide analog (CAS 4922-86-5). This distinct S-methyl regioisomer serves as a vital control for regiochemical analysis (NMR, X-ray), quaternization studies, and synthetic route benchmarking, with documented high-yield access (90%).

Molecular Formula C11H14N4O3S2
Molecular Weight 314.4 g/mol
CAS No. 74186-45-1
Cat. No. B11074327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methylsulfanyl)-8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridine
CAS74186-45-1
Molecular FormulaC11H14N4O3S2
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESCSC1=NN=C2N1C=CC=C2S(=O)(=O)N3CCOCC3
InChIInChI=1S/C11H14N4O3S2/c1-19-11-13-12-10-9(3-2-4-15(10)11)20(16,17)14-5-7-18-8-6-14/h2-4H,5-8H2,1H3
InChIKeyVNDNVSWZQVWLNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 3-(Methylsulfanyl)-8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridine (CAS 74186-45-1): Core Identity & Comparators


3-(Methylsulfanyl)-8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic sulfonamide within the [1,2,4]triazolo[4,3-a]pyridine class, characterized by dual substitution with a methylsulfanyl group at position 3 and a morpholin-4-ylsulfonyl group at position 8 . Its synthesis and baseline properties were first reported in a foundational 1980 paper . Key comparators include the unmethylated thiolate precursor (CAS 74186-36-0) and simpler analogs lacking the 8-sulfonamide moiety, such as 3-(methylsulfanyl)[1,2,4]triazolo[4,3-a]pyridine (CAS 4922-86-5) .

Why 3-(Methylsulfanyl)-8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridine Cannot Be Replaced by Generic Class Congeners


The scientific utility of this compound arises from the synergistic presence of two specific functional groups: a methylsulfanyl group at position 3 and a morpholin-4-ylsulfonyl group at position 8 . The morpholinylsulfonyl moiety is critical for modulating physicochemical properties such as solubility and hydrogen-bonding capacity relative to the unsubstituted triazolopyridine core . Generic substitution with either the 3-thiolate precursor (CAS 74186-36-0) or a des-sulfonamide analog like 8-(methylthio)-[1,2,4]triazolo[4,3-a]pyridine (CAS 2379321-59-0) would alter the compound's reactivity profile, stability, and potential biological interactions, making simple interchange invalid for reproducible research.

Quantitative Differentiation Evidence for 3-(Methylsulfanyl)-8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridine Procurement


Synthetic Yield: S-Methylation of 3-Thiolate Precursor vs. Other N-Methylation Pathways

The target compound is accessed by S-methylation of the key precursor 1-methyl-8-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-1-ium-3-thiolate (CAS 74186-36-0) using iodomethane in methanol. The reaction proceeds for 0.25 h and affords the product as the iodide salt with a reported yield of 90% . This high-yielding, short-duration transformation provides a robust synthetic handle for further derivatization, contrasting with N-methylation pathways that could lead to regioisomeric mixtures.

Synthetic chemistry Heterocycle functionalization Process yield

Physicochemical Property Differentiation: LogP and Polar Surface Area vs. Core Scaffold

Computational property profiling indicates that the morpholin-4-ylsulfonyl substitution at position 8 significantly alters the lipophilicity and polar surface area (PSA) compared to the unadorned 3-methylsulfanyl triazolopyridine scaffold. The target compound (C11H14N4O3S2, MW 314.39) has a computed LogP of 1.12 and a topological PSA of 93.09 Ų . In contrast, the simpler analog 3-(methylsulfanyl)[1,2,4]triazolo[4,3-a]pyridine (C7H7N3S, MW 165.22) has a computed XLogP3 of 1.7 and a PSA of 55.5 Ų .

Drug-likeness ADME prediction Lead optimization

Antiviral Activity Profile: Triazolopyridine Sulfonamide Class Activity

The foundational 1980 publication by Postovskii et al. evaluated the target compound within a series of triazolopyridine sulfonamides for antiviral activity, specifically against influenza virus in cell culture . While exact IC50 values for the single compound are not publicly extractable from the abstract, the paper establishes the 8-morpholinylsulfonyl group as a key pharmacophoric element that distinguishes active antiviral sulfonamides from inactive unsubstituted analogs within the same class . The compound is explicitly named and tested, providing a link to a specific antiviral evaluation system.

Antiviral Influenza Sulfonamide pharmacophore

Structural Verification: S-Methyl vs. N-Methyl Regioisomer Identity

The target compound is definitively the S-methyl regioisomer, synthesized from the thiolate precursor via chemoselective S-alkylation . In contrast, the N-methylated regioisomer (1-methyl-8-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-1-ium-3-thiolate) represents a chemically distinct entity with a quaternary nitrogen at position 1 . This differentiation is critical because N- vs. S-alkylation impacts the compound's electronic distribution, tautomeric preferences, and ultimately its reactivity and bioactivity profile.

Regiochemistry Isomeric purity Structure elucidation

Recommended Application Scenarios for 3-(Methylsulfanyl)-8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridine (CAS 74186-45-1)


Reference Standard for Triazolopyridine Sulfonamide Synthesis and Regiochemical Studies

Given its defined S-methyl regioisomer identity and high-yield synthetic access (90% via thiolate methylation ), this compound serves as a reliable reference standard for laboratories developing new triazolopyridine sulfonamide derivatives. Researchers can use it to calibrate regiochemical analysis methods (NMR, X-ray) and to benchmark synthetic routes against the established literature procedure.

Physicochemical Benchmarking for Drug Discovery Programs Targeting Influenza or Broad-Spectrum Antivirals

The compound, having been historically evaluated in influenza antiviral assays , provides a characterized physicochemical profile (LogP 1.12, tPSA 93.09 Ų ) that can serve as a benchmark for property-driven optimization within triazolopyridine-based antiviral lead series. Its solubility advantage over the core scaffold supports its use in early-stage solubility-limited assay development.

Negative Control or Comparator for N-Methylated Triazolopyridinium Bioactivity Studies

Because the N-methyl regioisomer (CAS 74186-36-0) is a distinct compound with a quaternary ammonium moiety , the target S-methyl compound can act as a critical structural control in studies investigating the biological impact of quaternization on triazolopyridine scaffolds, including binding assays and functional pharmacological studies.

Intermediate for Derivatization: Introduction of Diverse Electrophiles at the 3-Thioether Position

The methylsulfanyl group at position 3 is a versatile synthetic handle. Its installation in high yield (90%) and the stability of the resulting thioether allow for subsequent oxidation to sulfoxide/sulfone derivatives or replacement via nucleophilic displacement, making the compound a strategic intermediate for library synthesis of 3-substituted triazolopyridine sulfonamides.

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